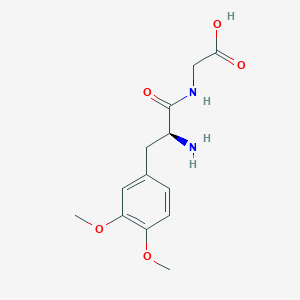
3-Methoxy-O-methyl-L-tyrosylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-O-methyl-L-tyrosylglycine is a synthetic compound derived from the amino acid tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-O-methyl-L-tyrosylglycine typically involves the protection of the amino and carboxyl groups of tyrosine, followed by selective methylation and methoxylation. The protected tyrosine derivative is then coupled with glycine under specific reaction conditions to yield the final product. Common reagents used in these reactions include methyl iodide for methylation and methanol for methoxylation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-O-methyl-L-tyrosylglycine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of tyrosine and glycine, which can be further utilized in different chemical and biological applications.
Applications De Recherche Scientifique
3-Methoxy-O-methyl-L-tyrosylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-O-methyl-L-tyrosylglycine involves its interaction with specific enzymes and receptors in the body. It acts as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. By inhibiting COMT, the compound enhances the levels of neurotransmitters like dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-L-tyrosine: A metabolite of L-DOPA with similar inhibitory effects on COMT.
O-Methyl-L-tyrosine: Another derivative of tyrosine with distinct chemical properties.
N-(tert-butoxycarbonyl)-O-methyl-L-tyrosine: A protected form of O-methyl-L-tyrosine used in peptide synthesis.
Uniqueness
3-Methoxy-O-methyl-L-tyrosylglycine is unique due to its dual modification (methoxy and methyl groups) on the tyrosine residue, which enhances its stability and specificity in biochemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918957-75-2 |
|---|---|
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H18N2O5/c1-19-10-4-3-8(6-11(10)20-2)5-9(14)13(18)15-7-12(16)17/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,18)(H,16,17)/t9-/m0/s1 |
Clé InChI |
OMLHCFSLSZVEQV-VIFPVBQESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(C(=O)NCC(=O)O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
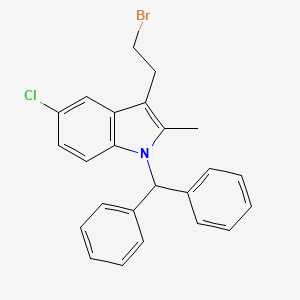
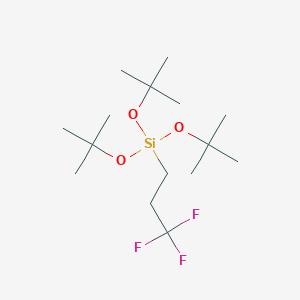
![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
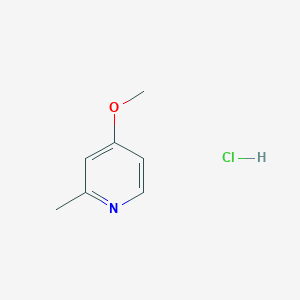
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
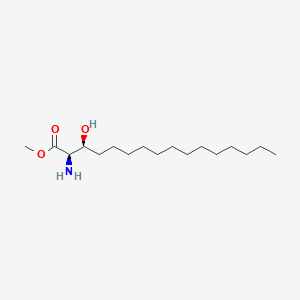
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
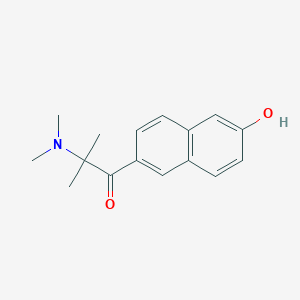
![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
